molecular formula C20H16ClN3O4 B2858336 N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 2034207-36-6

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2858336
CAS No.: 2034207-36-6
M. Wt: 397.82
InChI Key: OYMPZFLPGZQTOI-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a methoxyethyl group, and a chlorinated cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include methanol, chloroform, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of dyes, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar reactivity and applications.

  • Cyanophenyl derivatives: Compounds containing cyanophenyl groups are known for their antimicrobial and medicinal properties.

  • Oxalamide derivatives: These compounds are characterized by their oxalamide functional group and are used in various chemical and biological applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(5-chloro-2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-27-18(17-8-12-4-2-3-5-16(12)28-17)11-23-19(25)20(26)24-15-9-14(21)7-6-13(15)10-22/h2-9,18H,11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMPZFLPGZQTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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